Aurothioglucose

Description

This compound, also known as gold thioglucose, was formerly used to treat rheumatoid arthritis. Contemporary research on the effect of gold salts treatment began in 1935, primarily to reduce inflammation and to slow disease progression in patients with rheumatoid arthritis. The use of gold compounds has decreased since the 1980s owing to numerous side effects, limited efficacy, and slow onset of action. Many if not most gold compounds that were indicated for rheumatoid arthritis therapy have since been replaced with the use of various current disease modifying anti-rheumatic drugs (DMARDs) like methotrexate and others, which are far more effective.

A thioglucose derivative used as an antirheumatic and experimentally to produce obesity in animals.

See also: Auranofin (narrower).

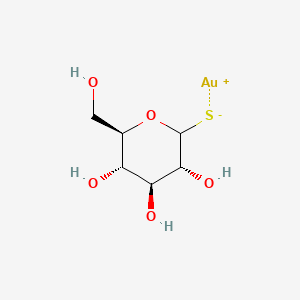

Structure

2D Structure

Properties

Key on ui mechanism of action |

Rheumatoid arthritis is an autoimmune disease in which the body's immune system mistakenly attacks the lining of various skeletal bone joints of the body. These attacks are facilitated by various pro-inflammatory immune cells and agents like cytokines, histamines, mast cells, macrophages, monocytes, lymphocytes, leukocytes, and many others. The longterm result of this unwanted immune response is chronic inflammation and painful tissue damage. The cause of the malfunctioning immune system in rheumatoid arthritis is unknown and there is no definitive cure for the condition. Similarly, the mechanism of action of aurothioglucose is also not well elucidated. Nevertheless, some studies have suggested that the combination of both the sulfhydryl ligand and aureus cation present in aurothioglucose elicits an inhibitory effect on adenylyl cyclase activity in human lymphocyte membranes and in membranes of T and B lymphocyte subsets. In particular, such inhibition of the activity of adenylyl cyclase and its various isoforms would theoretically also limit the cyclases' ability to induce mast cell degranulation and histamine release, to enhance respiratory burst effects, to stimulate the action of resting macrophages, to induce and activate phagocytes, to induce neutrophil chemotaxis, etc. - all of which are pro-inflammatory actions. The effects of aurothioglucose, on basal and forskolin-activated adenylyl cyclase activity in human total lymphocyte membranes and in membranes of T and B lymphocyte subsets /was studied/. The gold compounds inhibited adenylyl cyclase activity. This inhibitory effect required the presence of both the sulfhydryl ligands and aurous cation. Regulation of lymphocyte adenylyl cyclase by gold compounds represents a potential mode of action of these drugs in rheumatic disease. Transcription factor NF-kappaB controls the expression of a number of genes including those for cell adhesion molecules such as E-selectin, ICAM- 1 and VCAM- 1. These cell adhesion molecules are known to play important roles in a critical step of tumor metastasis; the arrest of tumor cells on the venous or capillary bed of the target organ. NF-kappaB is activated by extracellular signals such as those elicited by the proinflammatory cytokines, TNF and IL-1. The adhesion of tumor cells to IL-1 beta-treated HUVEC /human umbilical vein endothelial cells/ was inhibited by gold compounds such as aurothioglucose. |

|---|---|

CAS No. |

12192-57-3 |

Molecular Formula |

C6H11AuO5S |

Molecular Weight |

392.18 g/mol |

IUPAC Name |

gold(1+);(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate |

InChI |

InChI=1S/C6H12O5S.Au/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-10,12H,1H2;/q;+1/p-1/t2-,3-,4+,5-,6-;/m1./s1 |

InChI Key |

XHVAWZZCDCWGBK-WYRLRVFGSA-M |

Isomeric SMILES |

[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)[S-])O)O)O)O.[Au+] |

Canonical SMILES |

[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].C(C1C(C(C(C(O1)[S-])O)O)O)O.[Au+] |

Appearance |

Solid powder |

Color/Form |

Yellow crystals |

Other CAS No. |

12192-57-3 |

Pictograms |

Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

Following the date of manufacture, sterile aurothioglucose suspension ... /has an expiration date/ of 5 years. |

solubility |

Slightly soluble in propylene glycol; practically insoluble in acetone, alcohol, chloroform, and ether Soluble in water with decomposition. |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Aureotan Auromyose Aurothioglucose Aurothioglucose, beta D Isomer Aurothioglucose, beta-D Isomer Aurothioglucose, Sodium Salt, beta-D Isomer B Oleosum, Solganal beta-D Isomer Aurothioglucose Gold 50 Gold Thioglucose Gold-50 Gold50 Oleosum, Solganal B Solganal Solganal B Oleosum Solganol Thioglucose, Gold Thioglucosoaurate |

Origin of Product |

United States |

Foundational & Exploratory

Aurothioglucose mechanism of action in rheumatoid arthritis

An In-depth Technical Guide on the Mechanism of Action of Aurothioglucose in Rheumatoid Arthritis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a gold-based disease-modifying antirheumatic drug (DMARD), has historically been used in the management of rheumatoid arthritis (RA).[1][2] While its use has diminished with the advent of newer therapies, understanding its mechanism of action remains crucial for the broader comprehension of immunomodulatory drug development.[1][3] The therapeutic effects of this compound are attributed to its complex interactions with the immune system, primarily targeting macrophages and lymphocytes to attenuate the inflammatory cascade characteristic of RA.[1][4] Key mechanisms include the inhibition of pro-inflammatory cytokine production, suppression of immune cell proliferation, and interference with critical signaling pathways such as NF-κB.[1][4][5][6] This document provides a detailed overview of the molecular mechanisms of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.

Introduction to this compound

This compound is a gold-containing compound that was a cornerstone in the treatment of rheumatoid arthritis for many years.[1][7] Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that primarily manage symptoms, this compound is classified as a DMARD, aiming to slow the progression of the disease.[1][2] The clinical application of gold compounds for RA began in the 1930s, with the goal of reducing inflammation and preventing joint destruction.[3] Although its precise mechanism of action is not fully elucidated, research has pointed to several key immunomodulatory effects.[1][3][4][7]

Core Mechanisms of Action

The therapeutic efficacy of this compound in rheumatoid arthritis is believed to stem from a multifactorial approach to dampening the autoimmune response. The gold compound accumulates within immune cells, particularly macrophages and lymphocytes, where it exerts its inhibitory functions.[1]

Modulation of Macrophage and Lymphocyte Function

This compound significantly impacts the function of key immune cells involved in the pathogenesis of RA:

-

Macrophages: It inhibits the activity of lysosomal enzymes within macrophages, which are crucial for the breakdown of cellular components and can contribute to tissue damage in the inflamed joint.[1][4] By reducing the phagocytic activity and the production of inflammatory mediators by macrophages, this compound helps to limit joint tissue destruction.[1][4]

-

T-Lymphocytes: The drug has been shown to inhibit the proliferation of T-cells, which are central to the autoimmune response in RA.[1][4] This inhibition helps to reduce the overall inflammatory cascade.[1] Some studies also suggest that this compound may inhibit adenylyl cyclase activity in lymphocyte membranes.[3][7]

Inhibition of Pro-inflammatory Cytokines

A key aspect of this compound's action is the reduction in the production of pro-inflammatory cytokines, which are pivotal in sustaining the inflammatory environment of the rheumatoid joint.[1][4]

Interference with the NF-κB Signaling Pathway

A significant molecular mechanism of this compound is its inhibition of the Nuclear Factor kappa B (NF-κB) signaling pathway.[5][6] NF-κB is a critical transcription factor for the expression of numerous genes involved in inflammation and immunity.[6] Gold compounds have been demonstrated to inhibit NF-κB activation by blocking the activity of IκB kinase (IKK).[5] It is proposed that gold ions may interact with and oxidize cysteine residues essential for IKKβ function, specifically Cys-179, thereby preventing the phosphorylation and subsequent degradation of IκB, which is necessary for NF-κB to translocate to the nucleus and activate gene expression.[5][6] Furthermore, this compound has been shown to act as a functional antagonist to Interleukin-1 (IL-1), a potent pro-inflammatory cytokine, by inhibiting IL-1-induced NF-κB and AP-1 activity.[8]

Quantitative Data Summary

The following table summarizes key quantitative data related to the mechanism of action of gold compounds, including this compound and the related oral gold compound, auranofin.

| Parameter | Compound | Cell/System | Concentration | Effect | Reference |

| Antigen Presentation | Auranofin | Splenic Macrophages | 2 µM | Inhibition | [9] |

| IL-1 Production | Auranofin | Macrophages | 2 µM | Inhibition | [9] |

| IL-2 Production | Auranofin | Lymphocytes | 2 µM | Inhibition | [9] |

| IKKα Inhibition (IC50) | BMS-345541 | In vitro kinase assay | 4 µM | 50% inhibition | [10] |

| IKKβ Inhibition (IC50) | BMS-345541 | In vitro kinase assay | 0.3 µM | 50% inhibition | [10] |

| Radiographic Progression | This compound | RA Patients | Not specified | Retardation of joint destruction | [11] |

| New Erosions | This compound | RA Patients | Not specified | No significant increase | [11] |

*BMS-345541 is a specific IKK inhibitor, and its data is included for context on the potency of IKK inhibition.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the immunomodulatory effects of this compound.

Protocol for Macrophage Phagocytosis Assay

This protocol is designed to evaluate the effect of this compound on the phagocytic capacity of macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs).

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

-

This compound.

-

Fluorescently labeled particles (e.g., FITC-labeled E. coli bioparticles or zymosan).

-

Phosphate-buffered saline (PBS).

-

Trypan blue solution.

-

Flow cytometer or fluorescence microscope.

Procedure:

-

Cell Culture: Culture macrophages in a 6-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for 24 hours.

-

Phagocytosis Induction:

-

Wash the cells twice with warm PBS.

-

Add the fluorescently labeled particles to the cells at a particle-to-cell ratio of 10:1.

-

Incubate for 1-2 hours at 37°C to allow for phagocytosis.

-

-

Quenching of Extracellular Fluorescence:

-

Wash the cells three times with cold PBS to remove non-phagocytosed particles.

-

Add trypan blue solution (0.2 mg/mL in PBS) for 1-2 minutes to quench the fluorescence of surface-bound, non-internalized particles.

-

-

Cell Harvesting and Analysis:

-

Wash the cells again with PBS.

-

Detach the cells using a cell scraper or trypsin-EDTA.

-

Analyze the cells by flow cytometry to quantify the percentage of fluorescent cells and the mean fluorescence intensity, which are indicative of the phagocytic activity. Alternatively, visualize and quantify phagocytosis using fluorescence microscopy.

-

Protocol for T-Lymphocyte Proliferation Assay

This assay measures the effect of this compound on the proliferation of T-lymphocytes in response to a mitogenic stimulus.[12][13][14][15][16]

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

-

Complete RPMI-1640 medium.

-

This compound.

-

Mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads).

-

[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE).

-

96-well round-bottom plates.

-

Scintillation counter or plate reader.

Procedure:

-

Cell Preparation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation and resuspend them in complete RPMI-1640 medium.

-

Assay Setup:

-

Plate 1 x 10^5 PBMCs per well in a 96-well plate.

-

Add varying concentrations of this compound.

-

Add the mitogen to stimulate proliferation. Include unstimulated and mitogen-only controls.

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Proliferation Measurement ([³H]-Thymidine method):

-

Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18 hours.

-

Harvest the cells onto a filter mat using a cell harvester.

-

Measure the incorporated radioactivity using a scintillation counter. Proliferation is proportional to the counts per minute (CPM).

-

-

Data Analysis: Calculate the percentage inhibition of proliferation for each concentration of this compound compared to the mitogen-only control.

Protocol for Cytokine Production Measurement by ELISA

This protocol is for quantifying the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by macrophages.[17][18][19][20][21]

Materials:

-

Macrophage cell line or primary macrophages.

-

Complete culture medium.

-

This compound.

-

Lipopolysaccharide (LPS) to stimulate cytokine production.

-

ELISA kit for the specific cytokine of interest.

Procedure:

-

Cell Stimulation:

-

Plate macrophages in a 24-well plate at a density of 2.5 x 10^5 cells/well.

-

Pre-treat the cells with different concentrations of this compound for 2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

-

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

-

ELISA:

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the collected supernatants and standards.

-

Adding a detection antibody.

-

Adding an enzyme conjugate (e.g., streptavidin-HRP).

-

Adding a substrate to produce a colorimetric reaction.

-

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Generate a standard curve and calculate the concentration of the cytokine in each sample.

-

Conclusion

This compound exerts its therapeutic effects in rheumatoid arthritis through a multi-pronged attack on the inflammatory processes. By inhibiting the function of key immune cells like macrophages and T-lymphocytes, reducing the production of pro-inflammatory cytokines, and interfering with the pivotal NF-κB signaling pathway, this compound helps to mitigate the autoimmune response and slow disease progression. Although largely succeeded by newer biologic and targeted synthetic DMARDs, the study of this compound's mechanism of action continues to provide valuable insights into the immunopharmacology of rheumatoid arthritis and informs the development of future therapies. The experimental protocols detailed herein provide a framework for the continued investigation of immunomodulatory compounds.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound (Solganal) Drug Side Effects and Dosing [medicinenet.com]

- 3. This compound | C6H11AuO5S | CID 6104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Gold compound auranofin inhibits IkappaB kinase (IKK) by modifying Cys-179 of IKKbeta subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of the DNA-binding activity of NF-kappa B by gold compounds in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Modulation of macrophage-lymphocyte interactions by the antiarthritic gold compound, auranofin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting IκappaB kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of this compound and auranofin on radiographic progression in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lab13 [science.umd.edu]

- 13. hanc.info [hanc.info]

- 14. thekingsleyclinic.com [thekingsleyclinic.com]

- 15. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

- 17. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cytokine analysis - ELISA / CBA [sanquin.org]

- 19. Comparison of cytokine measurements using ELISA, ELISPOT and semi-quantitative RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. bdbiosciences.com [bdbiosciences.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Aurothioglucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for aurothioglucose, a gold-based therapeutic agent historically used in the treatment of rheumatoid arthritis. This document details the core chemical processes, purification protocols, and analytical techniques required to produce and characterize high-purity this compound.

Introduction

This compound, with the chemical formula C₆H₁₁AuO₅S, is a gold(I) thiolate complex. It consists of a gold(I) ion coordinated to the sulfur atom of a thioglucose molecule. The synthesis of this compound is a cornerstone of medicinal inorganic chemistry, providing a valuable case study in the preparation of gold-based pharmaceuticals. This guide will focus on the established methods for its synthesis and the critical steps for its purification to meet pharmaceutical standards.

Synthesis of this compound

The primary method for the synthesis of this compound involves the reaction of a gold(I) or gold(III) halide with thioglucose in an aqueous medium. The most commonly cited method utilizes gold(III) bromide as the gold source.

Synthesis Pathway Overview

The synthesis can be conceptually broken down into the following key stages: the preparation of the gold precursor, the reaction with thioglucose, and the isolation of the crude product.

Aurothioglucose: A Comprehensive Technical Guide on its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical properties and structural characteristics of aurothioglucose, a gold-containing compound formerly utilized in the treatment of rheumatoid arthritis.[1][2] This document is intended to serve as a comprehensive resource, offering detailed data, experimental methodologies, and visual representations of its structure and relevant biological pathways.

Core Chemical and Physical Properties

This compound, also known as gold thioglucose, is a derivative of the sugar glucose where a thiol group replaces the anomeric hydroxyl group, and this sulfur atom is subsequently coordinated to a gold(I) ion.[1] It presents as yellow crystals or a white to beige powder and has a slight mercaptan-like odor.[2] Gold is present in the +1 oxidation state, a common feature for gold thiolates used in medicine.[1]

The key chemical and physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁AuO₅S | [1][2][3][4] |

| Molecular Weight | 392.18 g/mol | [1][2][3][4] |

| Appearance | Yellow crystals or white to beige powder | [2][5] |

| Melting Point | >107°C (with decomposition) | [6][7] |

| Solubility | Soluble in water (with decomposition), DMSO. Slightly soluble in propylene glycol. Practically insoluble in acetone, alcohol, chloroform, and ether. | [2][6][8] |

| Water Solubility | 96.4 mg/mL | [9] |

| LogP (Octanol/Water Partition Coefficient) | -2.50 | [2][7] |

| pKa (Strongest Acidic) | 12.51 | [9] |

| Stability | Hygroscopic, light-sensitive. Aqueous solutions decompose on standing. Sterile suspension has a shelf life of up to 5 years. | [2][6] |

| Specific Rotation | +65° to +75° (10 mg/mL in water) | [10] |

Chemical Structure and Conformation

The IUPAC name for this compound is gold(I) (2S,3S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate.[2] The structure consists of a thioglucose molecule coordinated to a gold(I) atom via a gold-sulfur bond. While often depicted as a monomer for simplicity, it is believed to exist in a polymeric state, forming Au-S-Au-S chains.[1][11] This polymeric nature is a characteristic shared with other medicinal gold thiolates like sodium aurothiomalate.[11] The gold(I) center is typically two-coordinate, consistent with its linear geometry preference.

Experimental Protocols

Detailed experimental protocols for the characterization and analysis of this compound are crucial for quality control and research purposes.

This protocol determines the purity of this compound by quantifying its gold content.

-

Sample Preparation: Accurately weigh approximately 1.0 g of this compound and dissolve it in 100 mL of water in a 300-mL Kjeldahl flask.[10]

-

Digestion: Slowly and carefully add 10 mL of nitric acid to the solution. Once the initial vigorous reaction subsides, boil the mixture for 5 minutes. This process digests the organic thioglucose moiety and precipitates elemental gold.[10]

-

Isolation: Filter the hot solution to collect the separated gold precipitate.[10]

-

Washing and Drying: Wash the collected gold thoroughly with hot water to remove any residual impurities. Dry the gold precipitate.[10]

-

Quantification: Ignite the dried precipitate to a constant weight. The final weight corresponds to the elemental gold in the initial sample.[10]

-

Calculation: The weight of this compound is calculated by multiplying the weight of the obtained gold by a conversion factor of 1.991.[10]

This method is used for the qualitative identification of this compound.

-

Stationary Phase: Use a thin-layer chromatographic glass microfilament sheet impregnated with silicic acid and a suitable fluorescing substance.[10]

-

Sample and Standard Preparation: Prepare a test solution by dissolving a suitable quantity of the sample in water to a final concentration of 4 mg/mL. Prepare a Standard solution of USP this compound RS at the same concentration.[10]

-

Application: Apply 10 µL of both the test solution and the Standard solution to the chromatographic sheet.[10]

-

Development: Develop the chromatogram in a solvent system consisting of n-propyl alcohol, water, and ethyl acetate in a 3:3:1 ratio until the solvent front has moved approximately three-fourths of the plate length.[10]

-

Visualization: After development, remove the sheet, allow the solvent to evaporate, and locate the spots by examination under short-wavelength UV light.[10]

-

Analysis: The Rf value of the principal spot from the test solution should correspond to that of the Standard solution.[10]

While specific, detailed protocols for this compound are not widely published, standard techniques would be employed for in-depth structural elucidation.

-

X-ray Crystallography: To determine the precise three-dimensional structure, including bond lengths, bond angles, and the polymeric arrangement, single crystals of this compound would be required. The general workflow involves crystallizing the compound, mounting a suitable crystal, and irradiating it with an X-ray beam. The resulting diffraction pattern is then analyzed to solve the crystal structure. Although challenging due to the polymeric and potentially amorphous nature of this compound, this technique would provide definitive structural information.[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of the thioglucose ligand in solution.[13][14] These techniques provide information about the chemical environment of the hydrogen and carbon atoms, respectively. Advanced NMR techniques could potentially probe the gold-sulfur coordination environment, though this is often complicated by the properties of the gold nucleus.

Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound in rheumatoid arthritis are attributed to its anti-inflammatory properties. The precise mechanism is not fully elucidated, but key targets have been identified.[2] this compound is a potent inhibitor of thioredoxin reductase (TrxR), an enzyme crucial for cellular redox balance, with an IC₅₀ of 65 nM.[8][15] It also inhibits the DNA binding of the transcription factor NF-κB, which is a master regulator of inflammatory gene expression.[15] By inhibiting NF-κB, this compound can suppress the production of pro-inflammatory cytokines like IL-6 and IL-8.[8]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H11AuO5S | CID 6104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. scbt.com [scbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | 12192-57-3 [chemicalbook.com]

- 7. This compound Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 8. caymanchem.com [caymanchem.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. newdruginfo.com [newdruginfo.com]

- 11. Disodium aurothiomalate - Wikipedia [en.wikipedia.org]

- 12. memtein.com [memtein.com]

- 13. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 14. A 1H nmr study of the interaction of aurothiomalate ("Myocrisin") with human red blood cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

Aurothioglucose: A Technical Guide to Solubility and Stability Characteristics

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the physicochemical properties of aurothioglucose, with a specific focus on its solubility and stability. The information herein is intended to support research, development, and formulation activities involving this gold-based therapeutic agent. All data is compiled from reputable scientific sources and presented to facilitate easy interpretation and application in a laboratory setting.

Physicochemical Properties of this compound

This compound is a gold-containing compound that has been historically used in the treatment of rheumatoid arthritis. Its therapeutic efficacy and safety profile are intrinsically linked to its chemical structure and behavior in various environments. A comprehensive understanding of its solubility and stability is therefore critical for formulation development, analytical method validation, and ensuring product quality.

Solubility Profile

This compound exhibits distinct solubility characteristics that are crucial for its handling, formulation, and bioavailability. While it is known to be soluble in water, it is practically insoluble in most common organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Water | Soluble |

| Acetone | Practically Insoluble |

| Alcohol | Practically Insoluble |

| Chloroform | Practically Insoluble |

| Ether | Practically Insoluble |

Further quantitative data from specific studies is required for a more detailed solubility profile at varying temperatures and pH levels. The provided data is based on general chemical reference information.

Stability Profile

The stability of this compound is a critical parameter influencing its shelf-life, storage conditions, and therapeutic performance. It is particularly sensitive to light and may undergo degradation when exposed to certain conditions.

3.1 Light Stability

This compound is known to be sensitive to light. Exposure to light can cause the compound to darken, indicating potential degradation. Therefore, it is imperative to store this compound and its formulations in light-resistant containers to maintain its integrity.

3.2 Thermal and pH Stability

Detailed quantitative studies on the thermal and pH stability of this compound, including degradation kinetics and byproduct formation, are essential for robust formulation development. Currently, publicly available data is limited, necessitating further targeted research in this area.

Experimental Protocols

The following sections outline generalized experimental workflows for determining the solubility and stability of this compound. These protocols are intended as a starting point and should be adapted and validated for specific laboratory conditions and analytical equipment.

4.1 Solubility Determination Workflow

A common method for determining the solubility of a compound like this compound is the equilibrium solubility method. The following diagram illustrates a typical workflow.

Caption: Workflow for Equilibrium Solubility Determination.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling and Filtration: A sample of the supernatant is withdrawn and immediately filtered through a non-adsorptive membrane filter (e.g., 0.22 µm PVDF) to remove any undissolved solid particles.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector or Atomic Absorption Spectroscopy (AAS) to quantify the gold content.

-

Calculation: The solubility is calculated from the measured concentration and expressed in appropriate units (e.g., mg/mL, mol/L).

4.2 Photostability Testing Workflow

To assess the impact of light on the stability of this compound, a forced degradation study can be performed. The workflow for such a study is outlined below.

Caption: Workflow for Photostability Forced Degradation Study.

Methodology:

-

Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent.

-

Exposure: The solution is placed in a photostability chamber and exposed to a controlled light source that meets ICH Q1B guideline requirements (e.g., a combination of cool white fluorescent and near-UV lamps). A parallel sample, wrapped in aluminum foil, serves as a dark control.

-

Sampling: Aliquots are withdrawn from both the exposed and dark control samples at specified time intervals.

-

Analysis: The samples are analyzed using a stability-indicating HPLC method to determine the remaining concentration of this compound and to detect and quantify any degradation products.

-

Comparison: The results from the light-exposed samples are compared to those of the dark control to assess the extent of photodegradation.

Conclusion

The provided technical guide summarizes the core solubility and stability characteristics of this compound based on available data. It is evident that while basic solubility parameters are known, there is a need for more comprehensive quantitative studies, particularly concerning its stability under various stress conditions. The outlined experimental workflows provide a robust framework for researchers to conduct these necessary investigations, ultimately leading to the development of safer and more effective this compound-based therapeutics.

The Rise and Fall of a Golden Cure: An In-depth History of Aurothioglucose in Chrysotherapy

For decades, injectable gold in the form of aurothioglucose represented a cornerstone of treatment for rheumatoid arthritis, a period in medical history known as chrysotherapy. This technical guide delves into the history of this compound, from its empirical beginnings to its eventual decline, providing researchers, scientists, and drug development professionals with a comprehensive overview of its clinical application, mechanism of action, and the experimental methodologies that defined its era.

A Serendipitous Discovery and Early Development

The journey of chrysotherapy began not with a targeted molecular design, but with a series of clinical observations. In the early 20th century, gold compounds were primarily investigated for their antimicrobial properties. It was through the treatment of tuberculosis in patients who also suffered from rheumatoid arthritis that the anti-arthritic potential of gold salts was first noted. This led to the exploration of various gold formulations, with this compound, a gold salt of thioglucose, emerging as a prominent parenteral treatment for rheumatoid arthritis.[1] Contemporary research into the effects of gold salts for rheumatoid arthritis began in earnest in 1935, aiming to reduce inflammation and slow the progression of the disease.[2]

Clinical Efficacy and Quantitative Outcomes

This compound demonstrated a significant, albeit slow-acting, efficacy in modifying the course of rheumatoid arthritis. Its primary benefit lay in its ability to slow the radiographic progression of joint damage, a crucial endpoint in assessing the effectiveness of a disease-modifying antirheumatic drug (DMARD).[2][3]

Table 1: Summary of Clinical Efficacy Data for this compound

| Efficacy Parameter | Study Details | Key Findings |

| Radiographic Progression | Comparative study of this compound vs. auranofin in 40 patients. | Parenteral gold compounds like this compound were confirmed to retard the radiographic progression of joint destruction.[2] |

| Clinical Response | Study of 43 patients intolerant to sodium aurothiomalate, treated with this compound. | A good clinical response was observed in 25 patients (60%).[4] |

| Comparison with Auranofin | Single-blind trial comparing this compound and auranofin in 52 patients over 52 weeks. | Patients on this compound showed slightly more improvement than those on auranofin, though the difference was not statistically significant.[5] |

Experimental Protocols: Administration and Monitoring

The administration of this compound required a carefully managed protocol due to its potential for toxicity. The following outlines a typical experimental protocol for its use in clinical trials and practice.

Patient Selection and Baseline Assessment

-

Inclusion Criteria: Patients with a confirmed diagnosis of active rheumatoid arthritis who had not responded adequately to conservative therapies such as salicylates and other non-steroidal anti-inflammatory drugs (NSAIDs).[2][6]

-

Exclusion Criteria: Patients with a history of severe toxicity to other gold compounds, significant renal or hepatic disease, or blood dyscrasias.

-

Baseline Assessments: Comprehensive medical history, physical examination including joint counts (for tenderness and swelling), and laboratory tests including complete blood count (CBC) with differential and platelet count, urinalysis for protein and blood, and liver function tests. Radiographs of the hands and feet were also taken to establish a baseline for assessing disease progression.

Dosing and Administration

This compound was administered via intramuscular injection, typically into the gluteal muscle. A common dosing regimen was as follows:

-

Test Dose: A small initial dose (e.g., 10 mg) to assess for any immediate hypersensitivity reactions.

-

Dose Escalation: If the test dose was tolerated, the dosage was increased to 25 mg for the second and third weekly injections.

-

Maintenance Dose: The standard maintenance dose was 50 mg administered weekly until a significant clinical response was observed or a total cumulative dose of 1 gram was reached.

-

Dose Tapering: Once a patient showed improvement, the interval between injections was gradually increased to every two, three, and eventually four weeks for long-term maintenance therapy. A maintenance regimen of 5-20 mg per week was also used in some cases.[4]

Patient Monitoring

Close monitoring was critical to detect early signs of toxicity.

-

Pre-injection Monitoring: Before each injection, patients were questioned about any potential adverse effects, such as rash, itching, or sores in the mouth. A urinalysis was performed to check for proteinuria or hematuria.

-

Regular Laboratory Monitoring: CBC with differential and platelet counts were monitored regularly (e.g., every 1-2 weeks initially, then monthly) to detect any hematologic abnormalities.

Mechanism of Action: A Multi-faceted Immunomodulatory Effect

The precise mechanism of action of this compound was not fully elucidated during its peak use, but subsequent research has revealed its complex immunomodulatory effects. Gold compounds are now understood to influence multiple levels of the immune response.

Gold is taken up by macrophages and stored in lysosomes, where it is thought to inhibit antigen processing and presentation.[7] This interference with the initial stages of the immune response is a key aspect of its therapeutic effect. Furthermore, gold compounds have been shown to suppress the binding activity of NF-κB and the activation of I-κB kinase, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, Interleukin-1 (IL-1), and Interleukin-6 (IL-6).[7]

Signaling Pathway: Inhibition of NF-κB Activation by this compound

Caption: Inhibition of the NF-κB signaling pathway by this compound.

This compound also impacts T-cell function, inducing an upregulation of IL-4 mRNA, which promotes a shift from a pro-inflammatory Th1 response to an anti-inflammatory Th2 phenotype.[7]

Experimental Workflow: Monitoring Chrysotherapy

Caption: A typical experimental workflow for monitoring patients undergoing chrysotherapy with this compound.

Adverse Effects and the Decline of Chrysotherapy

Despite its efficacy, the use of this compound was hampered by a significant incidence of adverse effects. The use of gold compounds began to decrease in the 1980s due to their numerous side effects, limited efficacy in some patients, and slow onset of action.[2]

Table 2: Common Adverse Effects of this compound

| Adverse Effect Category | Specific Manifestations | Incidence/Remarks |

| Dermatological | Dermatitis, pruritus (itching), skin rash, stomatitis (mouth sores).[1] | The most common type of adverse reaction.[8] A skin rash was sometimes associated with remission.[8] |

| Renal | Proteinuria, hematuria, nephrotic syndrome.[8][9] | Proteinuria occurred in 3% to 19% of patients.[8] |

| Hematological | Thrombocytopenia, leukopenia, eosinophilia, aplastic anemia.[8][9] | Thrombocytopenia occurred in 3% to 5% of patients.[8] |

| Gastrointestinal | Nausea, vomiting, diarrhea.[9] | Common but often manageable. |

The advent of more effective and less toxic DMARDs, such as methotrexate, and later, the development of biologic agents, led to a significant decline in the use of this compound and other gold compounds.[2]

Conclusion: A Legacy in Rheumatology

This compound holds a significant place in the history of rheumatoid arthritis treatment. As one of the first DMARDs, it demonstrated that the relentless progression of the disease could be slowed. The challenges associated with its use, particularly its toxicity profile, spurred the search for safer and more effective therapies. The study of its mechanism of action has also contributed to our understanding of the immunology of rheumatoid arthritis. While no longer a frontline therapy, the story of this compound serves as a valuable case study in the evolution of drug development for chronic inflammatory diseases.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Effects of this compound and auranofin on radiographic progression in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radiographic progression in rheumatoid arthritis: results of 3 comparative trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound in rheumatoid arthritis. Outcome of treatment in patients intolerant of sodium aurothiomalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of auranofin and this compound in the treatment of rheumatoid arthritis: a single blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. [Molecular mechanisms of action of gold in treatment of rheumatoid arthritis--an update] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Side Effects: Common, Severe, Long Term [drugs.com]

- 9. What are the side effects of this compound? [synapse.patsnap.com]

The Cellular Odyssey of Aurothioglucose: An In-depth Technical Guide to Uptake and Distribution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and biodistribution of aurothioglucose, a gold-based therapeutic agent. This document synthesizes quantitative data, details experimental methodologies, and visualizes key pathways and workflows to serve as a critical resource for researchers in pharmacology and drug development.

Quantitative Biodistribution of this compound

The in vivo fate of this compound is characterized by its absorption, distribution, and eventual elimination. Following intramuscular injection, gold from this compound is absorbed, reaching peak concentrations in the blood within four to six hours.[1] A significant portion of the circulating drug is bound to albumin in the plasma.[1] The distribution of gold is widespread, with the highest concentrations found in the lymph nodes, adrenal glands, liver, kidneys, bone marrow, and spleen.[1]

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Peak Serum Concentration (single 50 mg IM dose) | 235 - 450 µg/dL | [1] |

| Plasma Protein Binding | 95% (primarily albumin) | [1] |

| Primary Organs of Distribution | Lymph nodes, adrenal glands, liver, kidneys, bone marrow, spleen | [1] |

| Route of Elimination | ~70% Urine, ~30% Feces | |

| Biological Half-life (single 50 mg dose) | 3 - 27 days | |

| Half-life (after 3rd weekly dose) | 14 - 40 days | |

| Half-life (after 11th weekly dose) | up to 168 days |

Cellular Uptake Mechanisms

While the precise mechanisms for this compound are not fully elucidated, the uptake of gold-containing compounds at the cellular level is generally understood to occur via endocytic pathways. For gold nanoparticles, which share compositional similarities, receptor-mediated endocytosis is a primary route of cellular entry.

Experimental Protocols

In Vitro Cellular Uptake Assay for this compound

This protocol outlines a method to quantify the cellular uptake of this compound in an adherent cell line.

Materials:

-

Adherent cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA solution

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) grade nitric acid and hydrochloric acid

-

Metal-free centrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density of 3 x 10^5 cells per well in complete culture medium and incubate for 24 hours.

-

This compound Treatment: Prepare a stock solution of this compound in an appropriate solvent and dilute to the desired final concentrations in complete culture medium. Remove the existing medium from the cells and add the this compound-containing medium.

-

Incubation: Incubate the cells for a predetermined time course (e.g., 2, 6, 12, 24 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Washing: Following incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any non-internalized this compound.

-

Cell Detachment and Lysis: Add trypsin-EDTA to each well to detach the cells. Collect the cell suspension and centrifuge to pellet the cells.

-

Digestion: Discard the supernatant and add concentrated nitric acid and hydrochloric acid to the cell pellet to digest the organic material.

-

Quantification: Dilute the digested samples with deionized water and analyze the gold content using ICP-MS.

-

Data Analysis: Normalize the gold content to the cell number or total protein content to determine the amount of this compound taken up per cell.

In Vivo Biodistribution Study of this compound

This protocol describes a method for determining the distribution of this compound in a murine model.

Materials:

-

Laboratory mice

-

This compound solution for injection

-

Anesthesia

-

Surgical tools for dissection

-

Saline solution

-

ICP-MS grade acids for tissue digestion

-

Scintillation vials or other appropriate containers

Procedure:

-

Animal Acclimation: Acclimate mice to the laboratory environment for at least one week prior to the experiment.

-

This compound Administration: Administer a single intramuscular injection of this compound at a defined dose.

-

Time Points: Euthanize cohorts of mice at various time points post-injection (e.g., 4 hours, 24 hours, 7 days, 28 days).

-

Tissue Collection: At each time point, collect blood via cardiac puncture and dissect key organs (liver, spleen, kidneys, lungs, lymph nodes, brain, etc.).

-

Tissue Processing: Weigh each organ and homogenize in saline.

-

Digestion: Digest a known weight of each homogenized tissue sample with concentrated acids.

-

Quantification: Analyze the gold content in each digested tissue sample using ICP-MS.

-

Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g) to determine the biodistribution profile.

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway: this compound Inhibition of the NF-κB Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] This pathway is a key regulator of the inflammatory response. The diagram below illustrates the putative mechanism of inhibition.

References

Aurothioglucose in Animal Studies: A Technical Guide to Long-Term Effects

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Aurothioglucose (GTG), a gold-containing compound, has been utilized extensively in animal research to induce obesity and study metabolic diseases. Its long-term administration results in a predictable phenotype characterized by hypothalamic damage, hyperphagia, and subsequent metabolic dysregulation. This technical guide provides an in-depth analysis of the long-term effects of this compound observed in animal studies, with a focus on quantitative data, detailed experimental protocols, and the underlying physiological mechanisms. The information is curated to serve as a comprehensive resource for professionals in the fields of metabolic research and drug development.

Primary Long-Term Effect: Induction of Obesity and Metabolic Syndrome

The administration of a single parenteral dose of this compound to mice and other rodents leads to the development of a well-defined obesity syndrome.[1] This is primarily caused by the compound's targeted destruction of glucose-sensitive neurons in the ventromedial hypothalamus (VMH), a region of the brain critical for satiety and energy balance regulation.[1][2] The resulting lesion impairs the animal's ability to respond to satiety signals, leading to chronic overeating (hyperphagia) and a significant increase in body weight and fat mass.[1][3]

Over time, this hyperphagia-driven obesity often progresses to a state of metabolic syndrome, characterized by insulin resistance and, in susceptible genetic strains, overt diabetes mellitus.[4] Studies have shown that while some mouse strains like C57BL/6 become severely obese and insulin resistant, they do not develop diabetes, whereas strains such as DBA/2, C57BLKs, and BDF1 progress to a diabetic state marked by impaired insulin secretion.[4]

Quantitative Data Summary

The following tables summarize key quantitative findings from long-term animal studies involving this compound administration.

Table 1: Body Weight and Composition Changes in Mice

| Parameter | Animal Model | Dosage | Duration | Observation | Reference |

|---|---|---|---|---|---|

| Body Weight | C57BL/6 Mice | 0.5 mg/g | 24 hours | Fatal gastric overload if food is restricted. | [2] |

| Body Weight | Mice (general) | 600 mg/kg (i.p.) | 26 weeks | Rapid and significant weight gain compared to controls. | [3] |

| Body Fat | Mice (general) | 600 mg/kg (i.p.) | 26 weeks | Increased body fat and larger fat depots. | [3] |

| Adipose Tissue | Male & Female Mice | 600 mg/kg (i.p.) | 26 weeks | Increased fat cell size; increased cell number in perirenal and mesenteric depots. |[3] |

Table 2: Metabolic Parameters

| Parameter | Animal Model | Dosage | Duration | Observation | Reference |

|---|---|---|---|---|---|

| Plasma Glucose | DBA/2, C57BLKs, BDF1 Mice | Not specified | 8-12 weeks | Significant increases in nonfasting plasma glucose levels. | [4] |

| Insulin Secretion | DBA/2, C57BLKs, BDF1 Mice | Not specified | 8-12 weeks | Significantly impaired insulin secretion, especially in the early phase after glucose load. | [4] |

| Islet Insulin Content | DBA/2, C57BLKs, BDF1 Mice | Not specified | 8-12 weeks | Reduced insulin content in pancreatic islets. | [4] |

| Insulin Secretion | C57BL/6 Mice | Not specified | 8-12 weeks | Retained normal early insulin secretion despite obesity. |[4] |

Table 3: Gold Tissue Distribution and Other Toxicological Findings

| Parameter | Animal Model | Dosage | Duration | Observation | Reference |

|---|---|---|---|---|---|

| Gold Accumulation | Female Rats | 10 mg/kg/day | Up to 8 weeks | Gold accumulated in kidney, liver, spleen, pancreas, skin, and blood. | [5] |

| Renal Metals | Female Rats | 10 mg/kg/day | Up to 8 weeks | Kidney gold, copper, and metallothionein levels increased, peaking at 2-4 weeks. | [5] |

| Renal Zinc | Female Rats | 10 mg/kg/day | Up to 8 weeks | Renal zinc increased initially, returning to normal by week 8. | [5] |

| Mortality | C57BL/6 Mice | 0.5 mg/g | 24 hours | 100% mortality due to gastric overload and circulatory shock when food was restricted. |[2] |

Experimental Protocols

Protocol for Induction of Obesity in Mice

This protocol is a composite based on methodologies reported in the literature.[2][3]

-

Animals: Male or female mice (e.g., C57BL/6, DBA/2), typically 10-13 weeks of age. Animals should be housed under standard conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum, especially immediately following injection.

-

This compound Preparation: this compound is typically available as a suspension in oil. It should be warmed and vortexed thoroughly before administration to ensure a uniform suspension.

-

Administration:

-

Fast the mice for a period of 12-24 hours prior to injection. This is crucial as insulin levels can influence the uptake of GTG into the hypothalamus.[1]

-

Weigh each mouse accurately to calculate the correct dose.

-

Administer a single intraperitoneal (i.p.) injection of this compound. A commonly used dosage is 600 mg/kg.[3] Another reported dose is 0.5 mg/g (500 mg/kg).[2]

-

Crucial Post-Injection Care: Immediately following the injection, ensure animals have unrestricted access to food. Restricted feeding can lead to severe hyperphagia, pica (ingestion of non-food items like bedding), and fatal gastric distension within 24 hours.[2]

-

-

Long-Term Monitoring:

-

Monitor body weight and food intake weekly.

-

Perform metabolic assessments at regular intervals (e.g., every 4-8 weeks). This can include glucose tolerance tests (GTT), insulin tolerance tests (ITT), and measurement of fasting/nonfasting blood glucose and insulin levels.

-

At the end of the study (e.g., 26-39 weeks), animals are euthanized.[3] Tissues such as adipose depots (epididymal, perirenal), liver, pancreas, and brain (specifically the hypothalamus) are collected for weight, histological analysis, and other biochemical assays.

-

Protocol for Subchronic Toxicity Study in Rats

This protocol is based on the study by Eybl et al. investigating metal distribution.[5]

-

Animals: Female rats (e.g., Wistar).

-

Administration: Administer sodium this compound daily at a dose of 10 mg/kg for up to 8 weeks. The route of administration in the cited study is not specified in the abstract but would typically be intraperitoneal or subcutaneous for such a compound.

-

Sample Collection:

-

Collect blood samples periodically to measure plasma levels of gold, copper, and zinc.

-

Collect 24-hour urine samples to assess the excretion of gold and metallothionein.

-

At various time points (e.g., 2, 4, 8 weeks), sacrifice subgroups of animals.

-

-

Tissue Analysis:

-

Harvest organs including the kidney, liver, spleen, pancreas, and skin.

-

Homogenize tissues for metal analysis (gold, copper, zinc) using techniques like atomic absorption spectrometry.

-

Perform gel filtration chromatography on plasma and tissue cytosols to determine the binding proteins for gold and other metals (e.g., albumin, metallothionein).[5]

-

Mechanism of Action and Experimental Workflows

The primary long-term effects of this compound are a direct consequence of its cytotoxic action on the hypothalamus. The glucose moiety of the molecule is essential for its uptake into specialized "glucoreceptor" cells in the ventromedial hypothalamus.[1] Once inside these neurons, the gold component is believed to exert its toxic effect, leading to cellular damage and necrosis.[1] This damage disrupts the brain's central satiety center, leading to the observed phenotype.

The development of hyperphagia is also dependent on the presence of adrenal glucocorticoids, suggesting a permissive role of the adrenal gland in the manifestation of the hypothalamic lesion's effects.[6]

Visualized Workflows and Pathways

Caption: Pathophysiological cascade following this compound administration.

References

- 1. Gold thioglucose obesity syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fatal gastric distension in a gold thioglucose mouse model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of gold thioglucose-induced obesity on adipose tissue weight and cellularity in male and female mice suckled in large and small litters: investigations into sex differences and site differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Obesity-induced diabetes in mouse strains treated with gold thioglucose: a novel animal model for studying β-cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Subchronic treatment of rats with this compound; effects on plasma, hepatic, renal and urinary zinc, copper and metallothionein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gold thioglucose-induced hypothalamic damage, hyperphagia, and obesity: dependence on the adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Aurothioglucose in Experimental Arthritis Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental use of aurothioglucose, a gold-containing compound historically used as a disease-modifying antirheumatic drug (DMARD), in preclinical animal models of arthritis. Due to a notable scarcity of recent and detailed preclinical studies specifically investigating this compound in standardized arthritis models, this document combines established protocols for inducing arthritis with a proposed framework for evaluating the efficacy of this compound.

Mechanism of Action

The precise mechanism of action for this compound in rheumatoid arthritis is not fully elucidated but is understood to involve the modulation of the immune system. Gold compounds accumulate in immune cells like macrophages and lymphocytes, where they are thought to inhibit the function of these cells and reduce the production of inflammatory cytokines.[1] Key proposed mechanisms include the inhibition of lysosomal enzymes within macrophages, which helps to limit tissue damage, and the suppression of T-cell proliferation, a critical component of the autoimmune response in rheumatoid arthritis.[1] Additionally, this compound interacts with cellular thiols, disrupting various cellular processes that contribute to inflammation and autoimmunity.[1] Some studies also suggest that gold compounds inhibit adenylyl cyclase activity in lymphocytes, which would theoretically limit pro-inflammatory actions such as mast cell degranulation and histamine release.[2][3]

Signaling Pathway of this compound in Immune Cells

Caption: Proposed signaling pathway of this compound in immune cells.

Experimental Protocols

Two of the most widely used animal models for preclinical evaluation of anti-arthritic drugs are Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA).

Collagen-Induced Arthritis (CIA) Model

The CIA model is frequently used as it shares immunological and pathological characteristics with human rheumatoid arthritis.

Experimental Workflow for CIA Model

Caption: Experimental workflow for the CIA model with proposed this compound treatment.

Detailed Protocol for CIA in Mice (DBA/1 strain)

-

Preparation of Emulsion for Primary Immunization:

-

Dissolve bovine type II collagen at 2 mg/mL in 0.05 M acetic acid by stirring overnight at 4°C.

-

Prepare an emulsion by mixing an equal volume of the collagen solution with Complete Freund's Adjuvant (CFA) containing 2 mg/mL of M. tuberculosis. This can be achieved by using two syringes connected by a Luer lock, repeatedly passing the mixture between them until a stable emulsion is formed.

-

-

Primary Immunization (Day 0):

-

Administer 0.1 mL of the emulsion subcutaneously at the base of the tail of each mouse.

-

-

Booster Immunization (Day 21):

-

Prepare an emulsion of type II collagen (2 mg/mL) with an equal volume of Incomplete Freund's Adjuvant (IFA).

-

Administer 0.1 mL of the booster emulsion subcutaneously at a different site near the base of the tail.

-

-

Proposed this compound Treatment:

-

Dosage: Based on human clinical data, a starting point for dose-ranging studies in mice could be extrapolated. A suggested starting dose might be in the range of 1-10 mg/kg.

-

Administration: Administer this compound via intramuscular injection.

-

Schedule: Begin treatment upon the appearance of clinical signs of arthritis (typically around day 21-25) and continue with weekly injections until the experimental endpoint.

-

-

Assessment of Arthritis:

-

Clinical Scoring: From day 21 onwards, visually score the paws daily or every other day based on a scale of 0-4 for each paw, where 0=normal, 1=mild swelling and erythema of digits, 2=moderate swelling of the paw, 3=severe swelling of the entire paw, and 4=maximal inflammation with joint deformity. The maximum score per mouse is 16.

-

Paw Thickness/Volume: Measure the thickness of the ankle joints or the volume of the paws using a plethysmometer at regular intervals.

-

-

Endpoint Analysis:

-

At the end of the study (e.g., day 42), collect blood for serum cytokine analysis (e.g., TNF-α, IL-1β, IL-6) using ELISA.

-

Harvest paws and joints for histopathological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.

-

Adjuvant-Induced Arthritis (AIA) Model

The AIA model is a well-established model of polyarthritis, particularly in rats, that is useful for screening anti-inflammatory compounds.

Experimental Workflow for AIA Model

Caption: Experimental workflow for the AIA model with proposed this compound treatment.

Detailed Protocol for AIA in Rats (Lewis or Sprague-Dawley strains)

-

Preparation of Adjuvant:

-

Use Complete Freund's Adjuvant (CFA) containing 10 mg/mL of heat-killed Mycobacterium tuberculosis. Ensure the suspension is well-vortexed before each injection to ensure homogeneity.

-

-

Induction of Arthritis (Day 0):

-

Inject 0.1 mL of the CFA suspension subcutaneously into the base of the tail of each rat.

-

-

Proposed this compound Treatment:

-

Dosage: As with the CIA model, a suggested starting dose for rats could be in the range of 1-10 mg/kg, to be optimized in dose-ranging studies.

-

Administration: Administer this compound via intramuscular injection.

-

Schedule:

-

Prophylactic: Begin treatment on day 0 and continue until the endpoint.

-

Therapeutic: Begin treatment upon the onset of clinical signs (around day 9-11) and continue until the endpoint.

-

-

-

Assessment of Arthritis:

-

Clinical Scoring: Score each paw daily from day 9 on a scale of 0-4 as described for the CIA model. The maximum score per rat is 16.

-

Paw Volume: Measure the volume of the hind paws using a plethysmometer every 2-3 days.

-

-

Endpoint Analysis:

-

At the end of the study (e.g., day 28), collect blood for serum cytokine analysis.

-

Harvest paws for histopathological and radiographic analysis to assess joint damage.

-

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Arthritis Score in CIA Mice

| Treatment Group | N | Day 21 | Day 28 | Day 35 | Day 42 |

| Vehicle Control | 10 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| This compound (1 mg/kg) | 10 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| This compound (5 mg/kg) | 10 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| This compound (10 mg/kg) | 10 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Illustrative Example: Methotrexate (1 mg/kg) | 10 | 0.5 ± 0.2 | 4.2 ± 1.1 | 2.5 ± 0.8 | 1.8 ± 0.6 * |

Data are presented as mean ± SEM. Statistical significance vs. Vehicle Control is typically denoted by asterisks (e.g., p < 0.05). Note: Specific preclinical data for this compound is not available in the searched literature; data for Methotrexate is provided as an illustrative example.

Table 2: Effect of this compound on Paw Volume in AIA Rats

| Treatment Group | N | Change in Paw Volume (mL) - Day 14 | Change in Paw Volume (mL) - Day 21 | Change in Paw Volume (mL) - Day 28 |

| Vehicle Control | 10 | Data Not Available | Data Not Available | Data Not Available |

| This compound (1 mg/kg) | 10 | Data Not Available | Data Not Available | Data Not Available |

| This compound (5 mg/kg) | 10 | Data Not Available | Data Not Available | Data Not Available |

| This compound (10 mg/kg) | 10 | Data Not Available | Data Not Available | Data Not Available |

| Illustrative Example: Etanercept (10 mg/kg) | 10 | 0.8 ± 0.2 | 0.6 ± 0.1 | 0.4 ± 0.1 * |

Data are presented as mean ± SEM. Statistical significance vs. Vehicle Control is typically denoted by asterisks (e.g., p < 0.05). Note: Specific preclinical data for this compound is not available in the searched literature; data for Etanercept is provided as an illustrative example.

Table 3: Effect of this compound on Serum Cytokine Levels at Endpoint

| Treatment Group | N | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |

| Vehicle Control | 10 | Data Not Available | Data Not Available | Data Not Available |

| This compound (1 mg/kg) | 10 | Data Not Available | Data Not Available | Data Not Available |

| This compound (5 mg/kg) | 10 | Data Not Available | Data Not Available | Data Not Available |

| This compound (10 mg/kg) | 10 | Data Not Available | Data Not Available | Data Not Available |

| Illustrative Example: Dexamethasone (0.5 mg/kg) | 10 | 50 ± 12 | 25 ± 8 | 150 ± 35 * |

Data are presented as mean ± SEM. Statistical significance vs. Vehicle Control is typically denoted by asterisks (e.g., p < 0.05). Note: Specific preclinical data for this compound is not available in the searched literature; data for Dexamethasone is provided as an illustrative example.

Conclusion

While this compound has a historical precedent in the treatment of rheumatoid arthritis, there is a clear need for modern, well-documented preclinical studies to fully characterize its efficacy and mechanism of action in established animal models. The protocols and data presentation frameworks provided here offer a robust starting point for researchers and drug development professionals to design and execute such studies, contributing valuable insights into the potential of this and other gold-based compounds in the treatment of inflammatory arthritis.

References

Application Notes and Protocols for Inducing Obesity in Rats with Aurothioglucose

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing aurothioglucose (also known as gold thioglucose) to induce obesity in rat models. This chemically-induced obesity model is a valuable tool for studying the pathogenesis of obesity, metabolic syndrome, and related comorbidities, as well as for the preclinical evaluation of novel therapeutic agents.

Introduction

This compound-induced obesity is a well-established model that results from the targeted destruction of specific neurons within the hypothalamus. This compound is selectively taken up by glucose-sensing neurons in the ventromedial hypothalamus (VMH), a critical region for regulating satiety and energy expenditure. The cytotoxic action of the gold molecule leads to irreversible lesions in the VMH, disrupting the body's ability to regulate food intake and leading to hyperphagia (excessive eating) and subsequent weight gain. This model mimics many of the metabolic and physiological characteristics of diet-induced obesity.

Mechanism of Action

The primary mechanism of this compound-induced obesity is the induction of bilateral lesions in the ventromedial hypothalamus. This process disrupts the normal signaling pathways that control appetite and energy balance.

Signaling Pathway Disruption

The destruction of VMH neurons by this compound leads to a cascade of neurochemical changes that promote a positive energy balance. While the precise molecular signaling cascade initiated by this compound is complex, the downstream effects on appetite-regulating pathways are better understood. The VMH is a key satiety center, and its ablation removes a critical inhibitory signal on feeding behavior.

Figure 1: Simplified signaling pathway of this compound-induced obesity.

Experimental Protocols

The following protocols are synthesized from various studies and provide a general framework for inducing obesity in rats using this compound. Researchers should optimize these protocols based on their specific experimental needs and in accordance with institutional animal care and use committee (IACUC) guidelines.

Animal Models

Commonly used rat strains for obesity research include Sprague-Dawley and Wistar rats due to their susceptibility to weight gain.

This compound Preparation and Administration

Materials:

-

This compound (gold thioglucose)

-

Sterile saline (0.9% NaCl) or sterile oil (e.g., sesame oil)

-

Sterile syringes and needles (25-27 gauge)

-

Animal scale

Preparation:

-

This compound is typically available as a suspension in oil. If using a crystalline form, it should be suspended in sterile saline or oil to the desired concentration.

-

Gently warm the this compound suspension to room temperature and vortex thoroughly before each injection to ensure a uniform suspension.

Administration:

-

Route of Administration: Intraperitoneal (IP) injection is the most common and effective route for inducing hypothalamic lesions.

-

Dosage: The optimal dosage can vary depending on the rat strain, age, and sex. A starting point for dose-response studies is crucial. Based on literature for mammals, a single high dose is often used.

Experimental Workflow

The following diagram outlines a typical experimental workflow for inducing and evaluating this compound-induced obesity in rats.

Figure 2: Experimental workflow for this compound-induced obesity in rats.

Data Presentation

The following tables summarize representative quantitative data that can be expected from this compound-induced obesity studies in rats. Note that specific values will vary based on the experimental conditions.

Table 1: this compound Dosage and Administration

| Parameter | Description |

| Drug | This compound (Gold Thioglucose) |

| Rat Strain | Wistar or Sprague-Dawley |

| Sex | Male (often exhibit a more pronounced obesity phenotype) |

| Age | Young adult (e.g., 8-10 weeks) |

| Administration Route | Intraperitoneal (IP) |

| Dosage Range (for optimization) | 200 - 800 mg/kg (single dose) |

| Vehicle | Sterile Saline or Sesame Oil |

Table 2: Expected Outcomes and Monitoring Parameters

| Parameter | Time Point | Expected Outcome in Obese Group |

| Body Weight | Weekly | Significant increase starting 1-2 weeks post-injection |

| Food Intake | Daily/Weekly | Significant increase (hyperphagia) |

| Fasting Blood Glucose | Bi-weekly/Monthly | Elevated (hyperglycemia) |

| Serum Insulin | Bi-weekly/Monthly | Elevated (hyperinsulinemia) |

| Serum Lipids (Triglycerides, Cholesterol) | Monthly/Terminal | Elevated (hyperlipidemia) |

| Adipose Tissue Mass (e.g., epididymal, retroperitoneal) | Terminal | Significantly increased |

| Hypothalamic Histology | Terminal | Evidence of lesions and neuronal loss in the VMH |

Histological and Biochemical Analysis

Histological Confirmation of Hypothalamic Lesions

At the termination of the study, it is crucial to confirm the presence of lesions in the VMH to validate the model.

-

Procedure:

-

Perfuse the animals with saline followed by 4% paraformaldehyde.

-

Dissect the brain and post-fix in paraformaldehyde.

-

Process the brain tissue for paraffin embedding or cryosectioning.

-

Stain coronal sections of the hypothalamus with Hematoxylin and Eosin (H&E) or Nissl stain.

-

-

Expected Observations:

-

Evidence of gliosis, neuronal loss, and tissue damage in the VMH of this compound-treated rats compared to control animals.

-

Biochemical Markers of Obesity and Metabolic Dysfunction

A panel of biochemical markers should be assessed to characterize the metabolic phenotype of the obese rats.

-

Blood Glucose and Insulin: To assess glucose homeostasis and insulin resistance (e.g., via HOMA-IR calculation).

-

Lipid Profile: Measurement of serum triglycerides, total cholesterol, HDL, and LDL to evaluate dyslipidemia.

-

Adipokines: Quantification of leptin and adiponectin levels, which are often dysregulated in obesity.

-

Inflammatory Markers: Measurement of cytokines such as TNF-α and IL-6 in serum or adipose tissue.

Conclusion

The this compound-induced obesity model in rats is a powerful tool for investigating the neurobiological basis of appetite control and the pathophysiology of metabolic diseases. Careful planning of the experimental design, including dose-optimization and comprehensive monitoring of metabolic parameters, is essential for obtaining robust and reproducible results. The protocols and data presented in these application notes provide a solid foundation for researchers to establish and utilize this valuable preclinical model.

Application Notes and Protocols for the Preparation of Aurothioglucose Solutions for Injection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurothioglucose is a gold-containing compound that has been historically used in the treatment of rheumatoid arthritis.[1] In contemporary research, it is also utilized to induce obesity in animal models for metabolic studies. This document provides detailed application notes and protocols for the preparation of this compound solutions for injection, with a focus on ensuring sterility, stability, and accurate dosage for research applications. While commercially available formulations often consist of a suspension in sesame oil, this guide will also address the preparation of aqueous solutions, noting their inherent instability.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the proper handling, storage, and preparation of injectable solutions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H11AuO5S | [2] |

| Appearance | Yellow crystals or crystalline powder | [2] |

| Solubility | Slightly soluble in propylene glycol; practically insoluble in acetone, alcohol, chloroform, and ether. Soluble in water, but aqueous solutions are unstable and can decompose on standing. | [2][3] |

| Stability | Light-sensitive; aqueous solutions are unstable. | [2][3] |

| Storage | Store protected from light at a temperature between 15-30°C; avoid freezing. | [2] |

Experimental Protocols

Preparation of this compound Suspension in Oil (for in vivo studies)

This protocol is adapted from commercially available formulations and is suitable for intramuscular injection in animal models.

Materials:

-

This compound powder (sterile)

-

Sesame oil (sterile, pharmaceutical grade)

-

Sterile, depyrogenated vials and closures

-

Sterile magnetic stir bar

-

Magnetic stir plate

-

Aseptic workstation (e.g., laminar flow hood)

Procedure:

-

In an aseptic workstation, weigh the desired amount of sterile this compound powder.

-

Transfer the powder to a sterile vial containing a sterile magnetic stir bar.

-

Aseptically add the required volume of sterile sesame oil to the vial to achieve the target concentration (e.g., 50 mg/mL).

-

Seal the vial and place it on a magnetic stir plate.

-

Stir the mixture at a low to moderate speed until a uniform suspension is achieved. Avoid high speeds that could introduce air bubbles.

-

Visually inspect the suspension for uniformity and the absence of large agglomerates.

-

Store the final suspension protected from light at controlled room temperature (15-30°C). Do not freeze.

Preparation of Aqueous this compound Solution for Injection (for in vitro or acute in vivo studies)

Important Note: Aqueous solutions of this compound are unstable and should be prepared fresh immediately before use.[3] This protocol is intended for research purposes where an aqueous solution is necessary and immediate use is possible.

Materials:

-

This compound powder

-

Sterile Water for Injection (WFI) or sterile saline solution (0.9% NaCl)

-

Sterile syringe filters (0.22 µm pore size, compatible with aqueous solutions)

-

Sterile syringes

-

Sterile, depyrogenated vials

-

Aseptic workstation